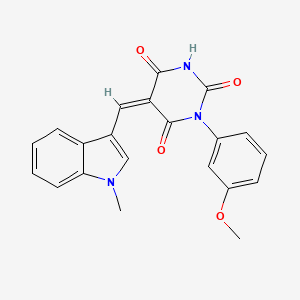![molecular formula C18H11BrFNO3 B2443253 2-ブロモ-4-ニトロフェニル 2-フルオロ[1,1'-ビフェニル]-4-イルエーテル CAS No. 477888-32-7](/img/structure/B2443253.png)
2-ブロモ-4-ニトロフェニル 2-フルオロ[1,1'-ビフェニル]-4-イルエーテル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether is an organic compound that features a complex structure with multiple functional groups
科学的研究の応用
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether has various applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.
作用機序
Target of Action
It is known that this compound is used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs .
Mode of Action
It is known to undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known to be involved in the synthesis of non-steroidal anti-inflammatory drugs, which typically work by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins and thromboxanes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether typically involves multiple steps, starting with the preparation of the core biphenyl structure. The process may include:
Bromination: Introduction of a bromine atom to the biphenyl structure.
Nitration: Addition of a nitro group to the phenyl ring.
Fluorination: Incorporation of a fluorine atom into the biphenyl structure.
Etherification: Formation of the ether linkage between the phenyl rings.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe).
Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Fluorination: Using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Etherification: Using a base like potassium carbonate (K2CO3) and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The phenyl rings can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Using nucleophiles such as amines or thiols.
Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-amino-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether.
Oxidation: Formation of oxidized biphenyl derivatives.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-nitrophenyl 2-chloro[1,1’-biphenyl]-4-yl ether
- 2-Bromo-4-nitrophenyl 2-methyl[1,1’-biphenyl]-4-yl ether
- 2-Bromo-4-nitrophenyl 2-ethyl[1,1’-biphenyl]-4-yl ether
Uniqueness
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity. Fluorine atoms can enhance the stability and bioavailability of compounds, making this ether particularly valuable in pharmaceutical and materials research.
特性
IUPAC Name |
2-bromo-1-(3-fluoro-4-phenylphenoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFNO3/c19-16-10-13(21(22)23)6-9-18(16)24-14-7-8-15(17(20)11-14)12-4-2-1-3-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWWYTBRHGCGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2443171.png)

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2443174.png)


![(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2443179.png)




![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2443188.png)

![methyl 3-[(3,4-dimethylphenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2443190.png)
![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)
